N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 2-fluorophenylacetamide moiety and a benzo[d][1,3]dioxole-5-carboxamide group.
Properties
IUPAC Name |
N-[4-[2-(2-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4S/c20-13-3-1-2-4-14(13)22-17(24)8-12-9-28-19(21-12)23-18(25)11-5-6-15-16(7-11)27-10-26-15/h1-7,9H,8,10H2,(H,22,24)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOIEVDPQCKXPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using 2-fluorophenylamine.
Coupling with Benzo[d][1,3]dioxole-5-carboxylic Acid: The final step involves coupling the thiazole derivative with benzo[d][1,3]dioxole-5-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Chemical Reactions Analysis
N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits potential biological activities, including:
-
Antimicrobial Activity :
- Several derivatives of thiazole compounds have been studied for their effectiveness against bacterial and fungal strains. For instance, derivatives similar to N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide have shown promising results against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties :
- PPARγ Agonistic Activity :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized thiazole derivatives against various pathogens. Compounds similar to this compound were tested using the turbidimetric method. Results indicated that certain derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating infections caused by resistant strains .
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, a series of compounds were screened against human breast adenocarcinoma cell lines (MCF7). The results showed that specific derivatives exhibited significant cytotoxic effects, leading to further investigation into their mechanisms of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Nitrothiophene Carboxamides
Compounds such as N-(4-(3,4-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 11, CAS: 954010-93-6) share the thiazol-2-yl-carboxamide backbone but replace the benzo[d][1,3]dioxole group with a nitrothiophene moiety. This substitution introduces strong electron-withdrawing effects, which may enhance antibacterial activity, as nitro groups are often linked to nitroreductase activation in bacterial cells .
Key Data:
| Compound | Molecular Formula | Purity | Notable Features |
|---|---|---|---|
| Target Compound | C₁₉H₁₅FN₃O₄S | N/A | Benzo[d][1,3]dioxole substituent |
| Compound 11 | C₁₄H₇F₂N₃O₃S₂ | 99.05% | Nitrothiophene, 3,4-difluorophenyl |
Benzo[d][1,3]dioxole Derivatives
Compounds D14–D20 (e.g., D14: (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide) feature extended conjugated systems (penta-2,4-dienamide chains) instead of the thiazole-acetamide linkage. These compounds exhibit varied melting points (182.9–233.5°C) and yields (13.7–24.8%), suggesting that substituents like methylthio or benzyloxy groups influence crystallinity and synthetic efficiency .
Benzo[d][1,3]dioxole-5-carboxamide Analogs
HSD-2 and HSD-4
N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2) and N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-4) demonstrate the impact of methoxy substituents on the phenyl ring. HSD-2 has a higher melting point (175–177°C) than HSD-4 (150.5–152°C), likely due to differences in symmetry and intermolecular interactions. Both compounds were synthesized with >75% yield, indicating robust coupling reactions between benzo[d][1,3]dioxole-5-carboxylic acid and substituted anilines .
Thiazole-Furan Hybrids
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4) replaces the benzo[d][1,3]dioxole group with a furan ring. The furan’s lower aromaticity and reduced steric bulk may decrease metabolic stability compared to the target compound. Its molecular weight (371.4 g/mol) is lower than the target’s estimated weight (~408 g/mol), highlighting the influence of substituents on physicochemical properties .
Biological Activity
N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly in anticancer research. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 415.4 g/mol. It features a thiazole ring, a fluorophenyl group, and a benzo[d][1,3]dioxole moiety, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H18FN3O4S |
| Molecular Weight | 415.4 g/mol |
| CAS Number | 921519-41-7 |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Preparation of the Thiazole Ring : Often synthesized through cyclization of β-keto esters with thiourea.
- Functionalization : Subsequent halogenation and substitution reactions to introduce various functional groups.
- Optimization : Industrial methods may include continuous flow reactors and the use of efficient catalysts to enhance yield and purity.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. For instance, studies have shown that derivatives of similar structures can inhibit cancer cell proliferation through various mechanisms:
- Cytotoxicity Testing : The compound has been evaluated using the Sulforhodamine B (SRB) assay across several cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these compounds generally ranged from 1 to 10 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds can induce apoptosis via the mitochondrial pathway, affecting proteins such as Bax and Bcl-2. Additionally, they may inhibit key signaling pathways involved in tumor growth .
Comparative Studies
The biological activity of this compound can be compared with other thiazole derivatives:
| Compound | IC50 (µM) | Target/Mechanism |
|---|---|---|
| N-(4-(2-fluorophenyl)... | 1.54 (HCT116) | EGFR inhibition |
| Dasatinib | 0.5 | BCR-ABL tyrosine kinase inhibitor |
| Alpelisib | 0.39 | PI3K inhibitor |
These comparisons highlight the potential of this compound as a viable candidate for further development in oncology.
Case Studies
In one notable study, researchers synthesized various derivatives of the benzo[d][1,3]dioxole scaffold and evaluated their biological activities. The most potent compounds demonstrated selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index .
The mechanisms by which these compounds exert their effects include:
- Inhibition of Cancer Cell Proliferation : Through cell cycle arrest and induction of apoptosis.
- Targeting Specific Enzymes : Such as EGFR and other kinases involved in cancer progression.
- Molecular Docking Studies : These studies suggest strong binding affinities to target proteins involved in tumor growth signaling pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
